molecular formula C15H12BrNO3 B14803307 methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate

methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate

Cat. No.: B14803307
M. Wt: 334.16 g/mol
InChI Key: GMIGZHGBAWJBLT-UHFFFAOYSA-N
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Description

Methyl 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoate is an organic compound with the molecular formula C15H12BrNO3. This compound is known for its unique structural properties, which include a bromine atom, a hydroxyl group, and a benzylideneamino moiety. These features make it a valuable compound in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoate typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and methyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and cytotoxic properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom and hydroxyl group provide sites for further chemical modification, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

methyl 4-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C15H12BrNO3/c1-20-15(19)10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18/h2-9,18H,1H3

InChI Key

GMIGZHGBAWJBLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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